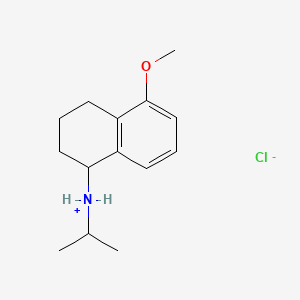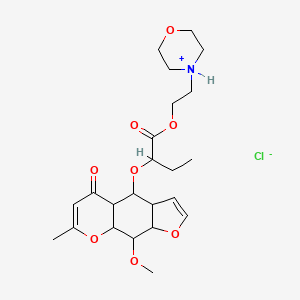
Sodium aluminum chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium aluminum chloride, also known as sodium tetrachloroaluminate, is a chemical compound with the formula NaAlCl₄. It is a white crystalline solid that is highly soluble in water. This compound is of interest due to its various applications in industrial processes, particularly in the field of electrochemistry and as a catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium aluminum chloride can be synthesized through a solid-state reaction involving aluminum chloride, sodium chloride, and aluminum metal. The process typically involves the following steps:
Initial Mixing: An intimate mixture of aluminum chloride, sodium chloride, and aluminum metal is prepared.
Solid-State Reaction: The mixture is heated to an initial temperature below 80°C to initiate the reaction.
Intermediate Heating: The temperature is gradually increased to below 145°C to form solid this compound.
Melting Phase: The solid product is then melted at temperatures above 150°C to produce molten this compound.
Final Heating: The reactor is maintained at temperatures above 165°C to complete the formation of colorless this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a semi-continuous mode to ensure high purity and yield. The mixture of reactants is continuously fed into a reactor, and the product is collected after the reaction is complete .
Chemical Reactions Analysis
Types of Reactions
Sodium aluminum chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where aluminum is oxidized, and sodium is reduced.
Substitution Reactions: this compound can undergo substitution reactions with other halides or organic compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include chlorine gas and hydrogen chloride.
Reducing Agents: Aluminum metal acts as a reducing agent in the synthesis of this compound.
Reaction Conditions: These reactions typically occur at elevated temperatures ranging from 150°C to 750°C.
Major Products Formed
The primary product of these reactions is this compound itself. depending on the specific reaction conditions and reagents used, other products such as aluminum oxide or sodium chloride may also be formed .
Scientific Research Applications
Sodium aluminum chloride has several scientific research applications, including:
Electrochemistry: It is used as an electrolyte in sodium-metal chloride batteries, which are known for their high energy density and efficiency.
Thermal Energy Storage: The compound is used in phase-change materials for thermal energy storage systems due to its high melting point and latent heat storage capacity.
Material Science: It is employed in the fabrication of composite materials with high shape-retention performance.
Mechanism of Action
The mechanism of action of sodium aluminum chloride involves its ability to form complex ions and participate in redox reactions. In electrochemical applications, it acts as an electrolyte, facilitating the movement of ions between the anode and cathode. In catalytic processes, this compound functions by forming intermediate complexes with reactants, thereby lowering the activation energy and increasing the reaction rate .
Comparison with Similar Compounds
Similar Compounds
Sodium chloride (NaCl):
Aluminum chloride (AlCl₃): Used as a catalyst in organic synthesis, it has a similar role to sodium aluminum chloride but differs in its reactivity and applications.
Magnesium chloride (MgCl₂): Another chloride salt with applications in de-icing and as a coagulant in water treatment
Uniqueness of this compound
This compound is unique due to its dual functionality as both a sodium and aluminum compound. This dual nature allows it to participate in a wider range of chemical reactions and applications compared to its individual components. Its ability to form complex ions and act as a catalyst in various reactions makes it a valuable compound in both industrial and research settings .
Properties
CAS No. |
40368-44-3 |
|---|---|
Molecular Formula |
Al2Cl7Na |
Molecular Weight |
325.1 g/mol |
IUPAC Name |
dialuminum;sodium;heptachloride |
InChI |
InChI=1S/2Al.7ClH.Na/h;;7*1H;/q2*+3;;;;;;;;+1/p-7 |
InChI Key |
ZSFZQNSWHYVSDP-UHFFFAOYSA-G |
Canonical SMILES |
[Na+].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



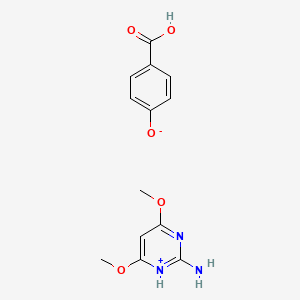
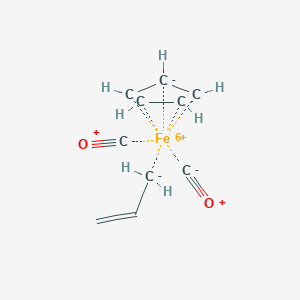

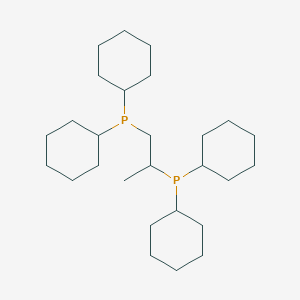
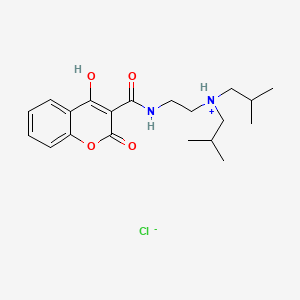

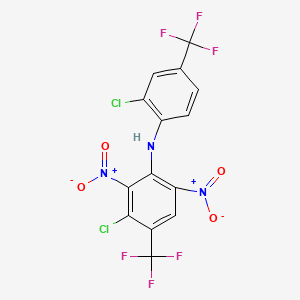
![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)
